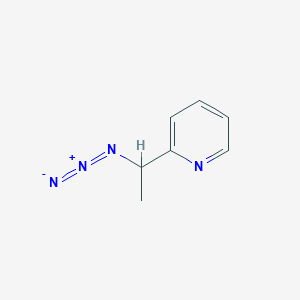

2-(1-Azidoethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

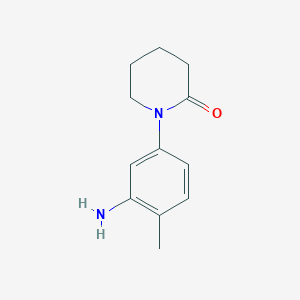

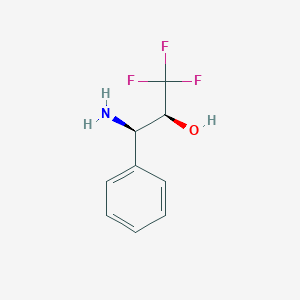

2-(1-Azidoethyl)pyridine is an organic compound that belongs to the class of azides, which are characterized by the presence of the azido group (-N₃). This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The azido group is known for its reactivity, making this compound a valuable intermediate in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(1-Azidoethyl)pyridin beinhaltet typischerweise die Reaktion von 2-(1-Bromoethyl)pyridin mit Natriumazid. Die Reaktion wird in einem geeigneten Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt, um die Substitutionsreaktion zu ermöglichen. Das allgemeine Reaktionsschema ist wie folgt:

2-(1-Bromoethyl)pyridin+NaN3→2-(1-Azidoethyl)pyridin+NaBr

Industrielle Produktionsmethoden

Während spezifische industrielle Produktionsmethoden für 2-(1-Azidoethyl)pyridin nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese beinhalten. Dies würde die Optimierung der Reaktionsbedingungen erfordern, wie z. B. Temperatur, Lösungsmittel und Reaktionszeit, um eine hohe Ausbeute und Reinheit zu gewährleisten. Darüber hinaus müssen Sicherheitsmaßnahmen aufgrund der potenziell explosiven Natur von Aziden getroffen werden.

Analyse Chemischer Reaktionen

Reaktionstypen

2-(1-Azidoethyl)pyridin kann verschiedene chemische Reaktionen eingehen, darunter:

Reduktion: Die Azidogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einem Amin reduziert werden.

Substitution: Die Azidogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen sie durch andere Nukleophile ersetzt wird.

Cycloaddition: Die Azidogruppe kann Cycloadditionsreaktionen eingehen, wie z. B. die Huisgen-1,3-dipolare Cycloaddition, um Triazole zu bilden.

Häufige Reagenzien und Bedingungen

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator.

Substitution: Natriumazid in DMF.

Cycloaddition: Kupfer(I)-Katalysatoren für die Huisgen-Cycloaddition.

Hauptprodukte, die gebildet werden

Reduktion: 2-(1-Aminoethyl)pyridin.

Substitution: Verschiedene substituierte Pyridinderivate.

Cycloaddition: Triazolderivate.

Wissenschaftliche Forschungsanwendungen

2-(1-Azidoethyl)pyridin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Organische Synthese: Es dient als Vorläufer für die Synthese komplexerer Moleküle, darunter Pharmazeutika und Agrochemikalien.

Materialwissenschaft: Die Verbindung kann zur Herstellung von Polymeren und anderen Materialien mit spezifischen Eigenschaften verwendet werden.

Biokonjugation: Die Azidogruppe kann in der Klickchemie zur Biokonjugation verwendet werden, wodurch die Anbindung von Biomolekülen an verschiedene Oberflächen oder andere Moleküle ermöglicht wird.

Medizinische Chemie: Es wird aufgrund seiner Reaktivität und Fähigkeit, stabile Produkte zu bilden, bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(1-Azidoethyl)pyridin beinhaltet in erster Linie die Reaktivität der Azidogruppe. Die Azidogruppe kann an verschiedenen chemischen Reaktionen teilnehmen, was zur Bildung neuer Bindungen und zur Modifikation von Molekülstrukturen führt. Bei der Biokonjugation beispielsweise reagiert die Azidogruppe in Gegenwart eines Kupfer(I)-Katalysators mit Alkinen zu Triazolen, die stabil und bioorthogonal sind.

Wirkmechanismus

The mechanism of action of 2-(1-Azidoethyl)pyridine primarily involves the reactivity of the azido group. The azido group can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures. In bioconjugation, for example, the azido group reacts with alkynes in the presence of a copper(I) catalyst to form triazoles, which are stable and bioorthogonal.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

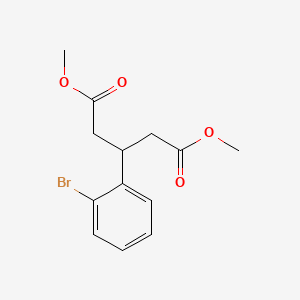

2-(1-Bromoethyl)pyridin: Ein Vorläufer bei der Synthese von 2-(1-Azidoethyl)pyridin.

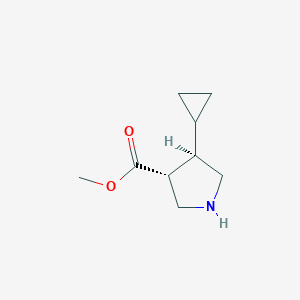

2-(1-Aminoethyl)pyridin: Ein Reduktionsprodukt von 2-(1-Azidoethyl)pyridin.

2-(1-Hydroxyethyl)pyridin: Ein weiteres Derivat von Pyridin mit unterschiedlicher Reaktivität.

Einzigartigkeit

2-(1-Azidoethyl)pyridin ist aufgrund des Vorhandenseins der Azidogruppe einzigartig, die eine hohe Reaktivität und Vielseitigkeit in der chemischen Synthese verleiht. Dies macht es zu einem wertvollen Zwischenprodukt für die Herstellung einer großen Bandbreite an Verbindungen, einschließlich solcher mit Anwendungen in der Pharmazie, Materialwissenschaft und Biokonjugation.

Eigenschaften

Molekularformel |

C7H8N4 |

|---|---|

Molekulargewicht |

148.17 g/mol |

IUPAC-Name |

2-(1-azidoethyl)pyridine |

InChI |

InChI=1S/C7H8N4/c1-6(10-11-8)7-4-2-3-5-9-7/h2-6H,1H3 |

InChI-Schlüssel |

YSXVHBJITPSGEP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC=CC=N1)N=[N+]=[N-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B12314641.png)

![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate](/img/structure/B12314659.png)

![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)

![5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12314699.png)